CBL-0137
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CBL0137 has a wide range of scientific research applications, including:
Chemistry: In chemistry, CBL0137 is used as a model compound for studying DNA-binding properties and chromatin remodeling effects.
Biology: In biology, CBL0137 is used to study the effects of DNA-binding compounds on gene expression and epigenetic regulation.
Medicine: In medicine, CBL0137 is being investigated as a potential anticancer agent. It has shown significant anticancer activity in various cancer cell lines and animal models.
Industry: In industry, CBL0137 is used in the development of new anticancer drugs and other therapeutic agents.
Wirkmechanismus
Target of Action
CBL-0137, also known as Curaxin 137, primarily targets the Facilitates Chromatin Transcription (FACT) complex . FACT is a chromatin remodeling factor complex composed of SSRP1 and SPT16 subunits . It is involved in the transcription of genes with highly ordered chromatin structure, replication, and mitosis . FACT is expressed during early embryogenesis and in undifferentiated progenitors and stem cells of adult tissues
Biochemische Analyse
Biochemical Properties
CBL-0137 interacts with various enzymes and proteins in biochemical reactions. It is known to downregulate NF-κB and activate p53 . It also restores both histone H3 acetylation and trimethylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by downregulating NF-κB and activating p53, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It also induces cancer cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the histone chaperone FACT, which leads to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that treatment with this compound leads to a complete absence of living cells at concentrations above 2.5 μM .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound, given by oral gavage at a nontoxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Subcellular Localization
It is known that this compound interacts with histones, which are located in the nucleus, suggesting that it may localize to the nucleus .
Vorbereitungsmethoden
Die Synthese von CBL0137 umfasst mehrere Schritte, beginnend mit der Herstellung der Carbazol-Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Carbazol-Kerns: Der Carbazol-Kern wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Modifikationen der funktionellen Gruppen.
Einführung der Isopropylaminogruppe: Die Isopropylaminogruppe wird durch eine Substitutionsreaktion eingeführt, bei der ein geeignetes Amin mit dem Carbazol-Kern umgesetzt wird.
Bildung der Ethanongruppen: Die Ethanongruppen werden durch Acylierungsreaktionen eingeführt, bei denen Acylchloride mit dem Carbazol-Kern umgesetzt werden.
Industrielle Produktionsverfahren für CBL0137 beinhalten die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erreichen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig gesteuert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Analyse Chemischer Reaktionen
CBL0137 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: CBL0137 kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können an CBL0137 durchgeführt werden, um reduzierte Derivate zu erhalten. Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: CBL0137 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Oxidationsreaktionen beispielsweise zu oxidierten Carbazolderivaten führen, während Reduktionsreaktionen zu reduzierten Carbazolderivaten führen können.
Wissenschaftliche Forschungsanwendungen
CBL0137 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: In der Chemie wird CBL0137 als Modellverbindung zur Untersuchung der DNA-Bindungseigenschaften und der Chromatin-Remodellierungseffekte verwendet.
Biologie: In der Biologie wird CBL0137 verwendet, um die Auswirkungen von DNA-bindenden Verbindungen auf die Genexpression und die epigenetische Regulation zu untersuchen.
Medizin: In der Medizin wird CBL0137 als potenzielles Antikrebsmittel untersucht. Es hat in verschiedenen Krebszelllinien und Tiermodellen eine signifikante Antikrebsaktivität gezeigt.
Industrie: In der Industrie wird CBL0137 bei der Entwicklung neuer Antikrebsmedikamente und anderer Therapeutika eingesetzt.
Wirkmechanismus
CBL0137 übt seine Wirkung durch mehrere Mechanismen aus:
DNA-Bindung: CBL0137 bindet an DNA und stört die Funktion des Facilitates Chromatin Transcription (FACT)-Komplexes.
Hemmung der DNA-Methyltransferase: CBL0137 hemmt die Expression der DNA-Methyltransferase DNMT3a, was zu einer Verringerung der DNA-Methylierung und der Aktivierung stillgelegter Gene führt.
Unterdrückung von Proteinen der BET-Familie: CBL0137 senkt den Spiegel von Proteinen der BET-Familie, darunter BRD2, BRD3 und BRD4, die wichtige Teilnehmer an der Transkriptionsverlängerung sind.
Aktivierung von p53 und Hemmung von NF-κB: CBL0137 aktiviert das Tumorsuppressorprotein p53 und hemmt den Signalweg des nukleären Faktors Kappa-Light-Chain-Enhancer von aktivierten B-Zellen (NF-κB), was zu Apoptose und Hemmung des Wachstums von Krebszellen führt.
Vergleich Mit ähnlichen Verbindungen
CBL0137 gehört zur Klasse der Curaxin-Verbindungen, zu denen auch andere ähnliche Verbindungen wie Chinacrin und andere Carbazolderivate gehören. Im Vergleich zu diesen Verbindungen weist CBL0137 mehrere einzigartige Merkmale auf:
Höhere Potenz: CBL0137 hat sich in verschiedenen Antikrebs-Assays als potenter als Chinacrin und andere Curaxine erwiesen.
Einzigartiger Wirkmechanismus: Die Fähigkeit von CBL0137, gleichzeitig p53 zu aktivieren und NF-κB zu hemmen, zusammen mit seinen Auswirkungen auf den FACT-Komplex und Proteine der BET-Familie, macht es unter den Curaxinen einzigartig.
Breites Wirkungsspektrum: CBL0137 hat eine signifikante Antikrebsaktivität in einer Vielzahl von Krebszelllinien und Tiermodellen gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht.
Ähnliche Verbindungen umfassen:
Biologische Aktivität
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone, commonly referred to as CBL0137, is a synthetic compound that has garnered attention in the field of cancer research due to its unique biological activities. This compound is known to inhibit the histone chaperone FACT (Facilitates Chromatin Transcription) and activate the tumor suppressor protein p53, making it a potential candidate for therapeutic applications in oncology.
- IUPAC Name : 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone; hydrochloride
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.427 g/mol
- CAS Number : 1197996-80-7
The primary biological activity of CBL0137 involves two key mechanisms:
- Inhibition of FACT : By inhibiting the function of FACT, CBL0137 disrupts the transcriptional process, leading to reduced tumor cell proliferation.
- Activation of p53 : The activation of p53 promotes apoptosis in cancer cells, enhancing the compound's anticancer properties.
In Vitro Studies
Research has demonstrated that CBL0137 effectively induces apoptosis in various cancer cell lines. For instance:
- Breast Cancer Cells : CBL0137 treatment resulted in significant cell death, with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Models : In A549 lung cancer cells, CBL0137 exhibited a dose-dependent reduction in cell viability.
In Vivo Studies
Animal models have further validated the anticancer efficacy of CBL0137:
- Xenograft Models : Mice implanted with human tumor cells showed reduced tumor growth following administration of CBL0137, with a notable increase in survival rates compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | Efficacy | Notes |
---|---|---|---|
CBL0137 | Inhibits FACT, activates p53 | High | Broad-spectrum anticancer activity |
Curaxin-137 | Similar mechanism | Moderate | Less potent compared to CBL0137 |
CBL-C137 | Modified carbazole | High | Retains FACT inhibition properties |
Case Studies
Several case studies have highlighted the clinical potential of CBL0137:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to CBL0137 after three cycles of treatment, indicating its potential as a therapeutic agent.
- Case Study 2 : In a trial involving patients with solid tumors, administration of CBL0137 resulted in stable disease in over 40% of participants.
Eigenschaften
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSODVERGVDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152589 | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197996-80-7 | |
Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CBL-0137 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBL-0137 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBL-0137 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CBL0137 primarily targets the FACT (Facilitates Chromatin Transcription) complex. [, ] FACT is a histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. [, ]
A: CBL0137 sequesters the FACT complex onto chromatin, inhibiting its normal function. [, , ] This sequestration disrupts chromatin structure and alters gene expression. []
A: CBL0137's inhibition of FACT leads to several downstream effects, including: * Activation of the p53 tumor suppressor pathway. [, , , ] * Inhibition of oncogenic transcription factors like NF-κB and HSF1. [, , , , ] * Induction of the type I interferon response, potentially enhancing tumor cell immunogenicity. [, , ] * Impairment of DNA damage repair mechanisms. [, ] * Modulation of specific signaling pathways, such as NOTCH1 and Wnt. [, , ] * Induction of apoptosis in cancer cells. [, , ]
ANone: While specific spectroscopic data is limited in the provided research, the molecular formula of CBL0137 is C24H21N3O2S, and its molecular weight is 415.5 g/mol.
ANone: The provided research focuses primarily on the biological activity and mechanisms of CBL0137. Further investigations are required to fully characterize its material compatibility and stability under various conditions.
A: CBL0137 is not described as a catalyst in the traditional sense. Its primary mode of action involves binding to and inhibiting the FACT complex, rather than directly catalyzing a chemical reaction. [, ]
A: While the provided research does not detail specific computational studies, single-molecule techniques like fluorescence resonance energy transfer (FRET) and magnetic tweezers have been used to investigate CBL0137's influence on DNA topology. [, ] These techniques provide valuable insights into the drug's interactions with DNA at the molecular level.
ANone: As CBL0137 is an experimental drug in early clinical trials, specific SHE regulations and compliance details may vary depending on the region and stage of development.
ANone: The provided research doesn't extensively explore potential drug-drug interactions. Further investigations are needed to fully characterize CBL0137's interaction profile with other medications.
A: CBL0137 has demonstrated promising anticancer activity in various preclinical models, including: * In vitro: Potent cytotoxic activity against a panel of cancer cell lines, including leukemia, lymphoma, myeloma, glioblastoma, neuroblastoma, small cell lung cancer, pancreatic cancer, and melanoma. [, , , , , , , , , , , , , , ] * In vivo: Significant tumor growth inhibition in several xenograft and syngeneic mouse models of various cancers, including glioblastoma, neuroblastoma, pancreatic cancer, melanoma, and leukemia. [, , , , , , , , , , , ]
A: CBL0137 is currently being evaluated in Phase I/II clinical trials for adult solid tumors and hematological malignancies, including a pediatric trial for refractory cancer patients. [, , , , , ]
A: While specific drug delivery strategies are not detailed in the provided research, CBL0137's ability to cross the blood-brain barrier suggests its potential for targeted delivery to brain tumors. [, , ]
A: FACT overexpression, particularly of the SSRP1 subunit, has been linked to aggressive tumor behavior and poor prognosis in various cancers, including pancreatic cancer and neuroblastoma. [, , ] This suggests that FACT expression levels could potentially serve as a predictive biomarker for CBL0137 response.
A: The research mentions various techniques used to study CBL0137 and its effects, including: * MTT assays for cell viability. [, , , ] * Flow cytometry for cell cycle analysis and apoptosis detection. [, , ] * Western blotting and RT-PCR for protein and mRNA expression analysis. [, , , , , , ] * Immunohistochemistry for protein localization and expression in tissues. [, , , ] * Colony-forming assays for clonogenic potential. [, , ] * Pulsed-field gel electrophoresis for DNA damage analysis. [, ] * Chromatin immunoprecipitation (ChIP) assays to study protein-DNA interactions. [, ] * Single-molecule techniques like FRET and magnetic tweezers for investigating DNA topology and protein-DNA interactions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.